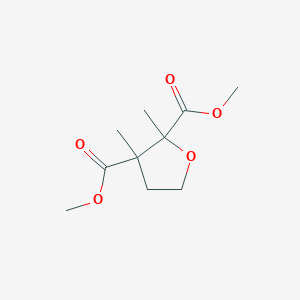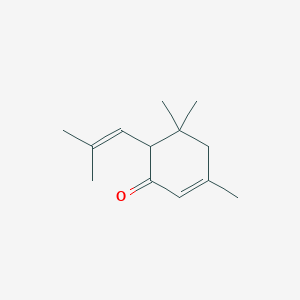
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3,5,5-trimethyl-6-(2-methyl-1-propenyl)-, also known as isophorone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to yellowish liquid with a characteristic camphor-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophorone is typically synthesized through the aldol condensation of acetone. The reaction involves the self-condensation of three molecules of acetone in the presence of a basic catalyst, such as sodium hydroxide, followed by dehydration to form isophorone .
Industrial Production Methods: In industrial settings, isophorone is produced by the catalytic condensation of acetone at elevated temperatures and pressures. The reaction is carried out in a continuous process, where acetone is fed into a reactor containing a basic catalyst. The reaction mixture is then distilled to separate isophorone from unreacted acetone and by-products .
Types of Reactions:
Reduction: Reduction of isophorone can yield 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Isophorone can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products:
Oxidation: 4,4,6-trimethyl-1,2-cyclohexanedione.
Reduction: 3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: Halogenated isophorone derivatives.
Scientific Research Applications
Isophorone has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of isophorone involves its interaction with various molecular targets and pathways. In biological systems, isophorone can undergo metabolic transformations to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Isophorone is unique due to its specific structure and chemical properties. Similar compounds include:
Cyclohexenone: Another cyclic ketone with similar reactivity but different structural features.
3,5,5-Trimethyl-2-cyclohexen-1-ol: A reduction product of isophorone with distinct chemical properties.
4,4,6-Trimethyl-1,2-cyclohexanedione: An oxidation product of isophorone with unique applications.
Isophorone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields.
Properties
CAS No. |
188621-18-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,5,5-trimethyl-6-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-9(2)6-11-12(14)7-10(3)8-13(11,4)5/h6-7,11H,8H2,1-5H3 |
InChI Key |
HSZOGYBQUPYKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
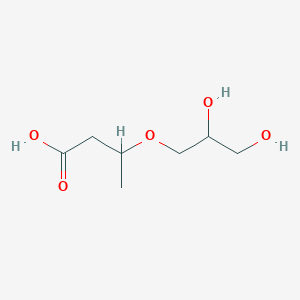
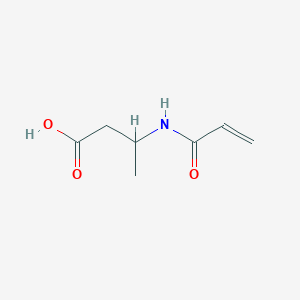
![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
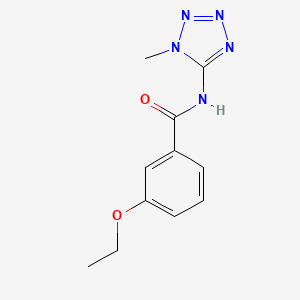
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
